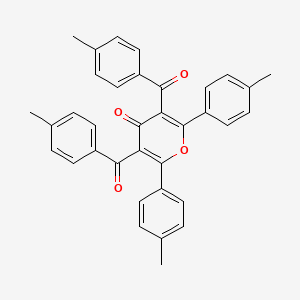
3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one is a complex organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes multiple benzoyl and phenyl groups attached to a pyranone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with a suitable pyranone precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride, and the process requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced intermediates.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one involves its interaction with molecular targets through its functional groups. The carbonyl and phenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity, making it a versatile molecule in different applications.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share a similar structural framework but differ in the substituents on the phenyl rings.
Pyranone derivatives: Compounds with variations in the substituents on the pyranone core.
Uniqueness
3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one is unique due to its specific combination of benzoyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
属性
CAS 编号 |
678171-35-2 |
|---|---|
分子式 |
C35H28O4 |
分子量 |
512.6 g/mol |
IUPAC 名称 |
3,5-bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)pyran-4-one |
InChI |
InChI=1S/C35H28O4/c1-21-5-13-25(14-6-21)31(36)29-33(38)30(32(37)26-15-7-22(2)8-16-26)35(28-19-11-24(4)12-20-28)39-34(29)27-17-9-23(3)10-18-27/h5-20H,1-4H3 |
InChI 键 |
QSIUDZXCOGVKGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=C(C=C3)C)C(=O)C4=CC=C(C=C4)C)C(=O)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


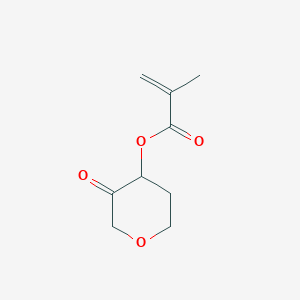
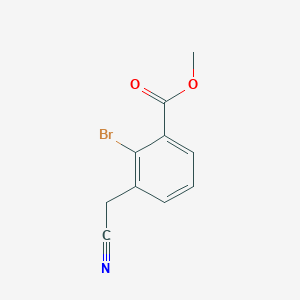
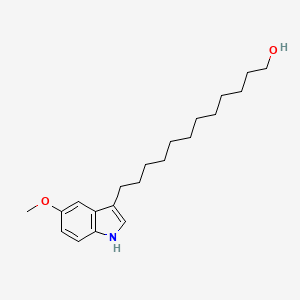
boranyl](/img/structure/B12517058.png)
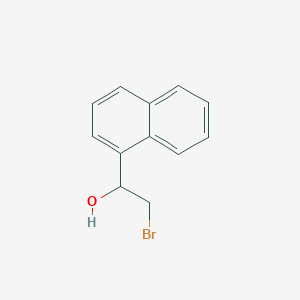
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
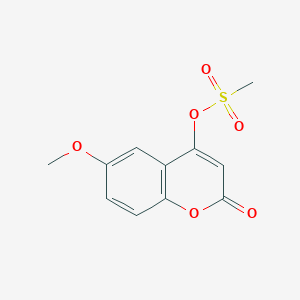
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
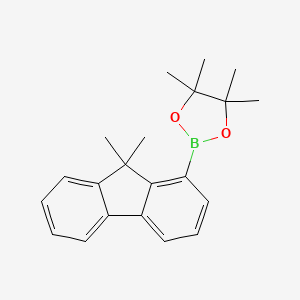
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
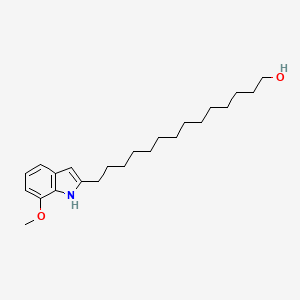
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
